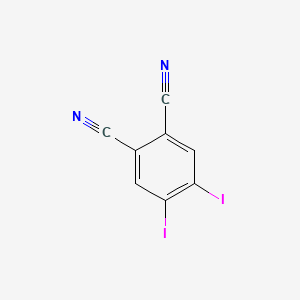

4,5-Diiodophthalonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H2I2N2 |

|---|---|

Molecular Weight |

379.92 g/mol |

IUPAC Name |

4,5-diiodobenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C8H2I2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H |

InChI Key |

APCUAIZUAMXEKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1I)I)C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Diiodophthalonitrile

Phthalimide (B116566) Transformation Pathways for Diiodophthalonitrile Synthesis

Phthalimide and its derivatives serve as common starting points for phthalonitrile (B49051) synthesis. The general pathway involves the conversion of the phthalimide to a phthalamide (B166641) (diamide), which is then dehydrated to form the dinitrile.

One potential route begins with the direct iodination of a phthalimide precursor. Electrophilic aromatic substitution is a fundamental method for introducing halogens to a benzene (B151609) ring. For iodination, molecular iodine (I₂) itself is generally unreactive towards aromatic rings unless an activating agent is present. tubitak.gov.trlibretexts.org Oxidizing agents are commonly employed to convert I₂ into a more potent electrophilic species, often represented as I⁺. libretexts.orgyoutube.com

The reaction proceeds via the attack of the aromatic ring on the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com Subsequent deprotonation by a weak base restores the aromaticity of the ring, resulting in the iodinated product.

Table 1: Common Reagents for Electrophilic Aromatic Iodination

| Iodinating Agent | Activating/Oxidizing Agent | Notes |

|---|---|---|

| I₂ | Nitric Acid (HNO₃) | Forms a potent electrophile. youtube.com |

| I₂ | Copper(II) chloride (CuCl₂) | An oxidizing agent that accelerates the reaction. libretexts.org |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | A common and effective reagent for iodination under mild conditions. acsgcipr.org |

However, applying this to phthalimide to produce the 4,5-diiodo derivative presents challenges. The phthalimide structure contains a deactivating imide group, which can make electrophilic substitution difficult. Furthermore, controlling the regioselectivity to achieve exclusive substitution at the 4 and 5 positions can be complex, often leading to mixtures of isomers.

A more direct approach involves the dehydration of a pre-synthesized 4,5-diiodobenzene-1,2-dicarboxamide (also known as 4,5-diiodophthalamide). This diamide (B1670390) would first be synthesized, likely from the corresponding 4,5-diiodophthalic acid or its anhydride. The conversion of the diamide to the dinitrile is a standard transformation in organic synthesis. This dehydration can be accomplished using a variety of strong dehydrating agents.

Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and cyanuric chloride. The reaction typically requires heating in an appropriate solvent. The general mechanism involves the activation of the amide carbonyl groups by the dehydrating agent, followed by elimination of water to form the nitrile groups. This method is a cornerstone of phthalonitrile synthesis in general. nih.gov

Alternative Synthetic Routes and Methodological Comparisons

Given the challenges of direct iodination of phthalimide, alternative routes starting from different precursors are often more viable.

One of the most plausible and effective methods for synthesizing 4,5-Diiodophthalonitrile is through a Sandmeyer reaction, starting from 4,5-diaminophthalonitrile (B137029). nih.govsynthonix.comsigmaaldrich.com The Sandmeyer reaction is a versatile method for converting a primary aromatic amine into a variety of functional groups, including halogens, via a diazonium salt intermediate. synthonix.comresearchgate.net

The synthesis would proceed in two main stages:

Diazotization: The two primary amino groups of 4,5-diaminophthalonitrile are converted into diazonium salts by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

Iodination: The resulting bis(diazonium) salt is then treated with an iodide source, most commonly potassium iodide (KI). Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination step proceeds readily upon addition of the iodide salt, with the diazonium groups being displaced by iodide and releasing nitrogen gas. sigmaaldrich.com

A similar multi-step synthesis involving nitration, reduction to an amine, and a subsequent diazo-iodination step is a documented method for producing analogous compounds like 1,4-dibromo-2,5-diiodobenzene, highlighting the feasibility of this approach. google.com

Another alternative route could involve a nucleophilic aromatic substitution on a starting material like 4,5-dichlorophthalonitrile (B145054). nih.govresearchgate.net While effective for introducing thioether or phenoxy groups, substituting chloro groups with iodo groups via this method can be less straightforward and may require specific catalysts or conditions.

Optimization of Reaction Conditions for Enhanced Yield and Purity

For any chosen synthetic route, optimization of reaction parameters is crucial for maximizing the yield and ensuring the purity of the final product.

For Electrophilic Iodination: Key variables include the choice of iodinating agent and activator, the solvent, reaction temperature, and reaction time. The stoichiometry of the iodinating agent must be carefully controlled to favor di-iodination over mono-iodination without leading to over-iodination or side reactions.

For Dehydration of Diamides: The choice of dehydrating agent and the reaction temperature are critical. The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the dehydrating agent and ensure the reaction goes to completion. Purification often involves recrystallization to remove any partially dehydrated or unreacted starting material.

For the Sandmeyer Route: Temperature control during the diazotization step is paramount; temperatures are typically kept at 0–5 °C to prevent the premature decomposition of the unstable diazonium salt. The slow, controlled addition of sodium nitrite and the iodide solution is also critical for managing the reaction rate and preventing side reactions, which can include the formation of phenol (B47542) byproducts or azo coupling.

Table 2: Illustrative Conditions for the Sandmeyer Synthesis of an Aryl Iodide

| Step | Reagents | Solvent | Temperature | Key Considerations |

|---|---|---|---|---|

| Diazotization | Aryl Amine, NaNO₂ | Aqueous HCl | 0–5 °C | Maintain low temperature to ensure stability of the diazonium salt. |

Scalability Considerations in this compound Production

Scaling up the synthesis of this compound from a laboratory setting to industrial production introduces several challenges.

Safety: The Sandmeyer reaction involves the formation of thermally unstable diazonium salts, which can be explosive if allowed to decompose in an uncontrolled manner or if isolated in a dry state. Careful temperature control and ensuring the diazonium salt is immediately used in the subsequent step are critical safety measures for large-scale production.

Reagent Cost and Handling: The cost of iodine and specialized iodinating reagents can be significant for large-scale synthesis. The handling of corrosive reagents like strong acids and dehydrating agents also requires specialized equipment and safety protocols.

Process Control: Maintaining precise temperature control in large reactors can be more challenging than in a laboratory flask. The efficiency of mixing and heat transfer becomes critical for achieving consistent product quality and yield.

Chemical Reactivity and Derivatization Strategies of 4,5 Diiodophthalonitrile

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to modify the 4,5-diiodophthalonitrile core. researchgate.net The high reactivity of the C-I bonds makes this substrate particularly suitable for such transformations, often allowing for milder reaction conditions compared to its chloro- or bromo-analogues.

Sonogashira Coupling for Alkynyl and Aryl Functionalization

The Sonogashira coupling reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, involving the coupling of a terminal alkyne with an aryl or vinyl halide. rsc.orgnih.gov This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. rsc.org In the case of this compound, sequential or double Sonogashira coupling can be employed to introduce one or two alkynyl groups, respectively. These resulting 4,5-dialkynylphthalonitriles are key intermediates in the synthesis of extended aromatic systems.

The reaction facilitates the introduction of a wide variety of alkynyl substituents, including those bearing aryl groups, which expands the π-conjugation of the resulting molecule. The choice of catalyst, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as the homocoupling of terminal alkynes (Glaser coupling). nih.gov

Table 1: Examples of Sonogashira Coupling Reactions with Dihalo-Phthalonitrile Analogues Data presented for analogous dihalo-compounds due to specificity in available literature. The higher reactivity of the C-I bond in this compound generally allows for similar or milder conditions.

| Electrophile | Alkyne | Catalyst System | Base/Solvent | Product | Yield |

| 4,5-Dichlorophthalonitrile (B145054) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 4,5-Bis(phenylethynyl)phthalonitrile | Good |

| 4-Iodo-5-aryl-thiophene | Various Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N / Toluene | 4-Alkynyl-5-aryl-thiophene | Moderate-Good |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / Benzene (B151609) | Bis(4-bromophenyl)acetylene | High |

Suzuki–Miyaura Coupling for Arylation and Heteroarylation

The Suzuki–Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of C(sp²)-C(sp²) bonds between an organoboron compound (typically a boronic acid or ester) and an organohalide. nih.gov This reaction is widely used to synthesize biaryl and heteroaryl compounds. For this compound, Suzuki coupling provides a direct route to 4,5-diaryl or 4,5-diheteroaryl phthalonitriles. These products are valuable precursors for tetra-aryl-substituted phthalocyanines, which often exhibit enhanced solubility and modified electronic properties compared to their unsubstituted counterparts.

The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov The reactivity of the C-I bonds in this compound facilitates efficient coupling, even with less reactive boronic acids. Current time information in Bangalore, IN. The choice of palladium catalyst, ligand, and base can be optimized to achieve high yields and selectivity. researchgate.netmdpi.com

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with Dihalo-Aromatic Analogues Data presented for analogous dihalo-compounds. The principles are directly applicable to this compound.

| Electrophile | Boronic Acid/Ester | Catalyst System | Base/Solvent | Product | Yield |

| 1,4-Dichlorophthalazine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane/H₂O | 4-Phenyl-1-chlorophthalazine | High |

| Aryl Halides | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DMF-H₂O | Biphenyl derivatives | Good-Excellent |

| Benzylic Phosphates | Arylboronic acids | Pd(OAc)₂ / PPh₃ | K₃PO₄ / Toluene | Diarylmethanes | High |

Mechanistic Investigations of Coupling Reactions Involving this compound

The general mechanisms of the Sonogashira and Suzuki-Miyaura reactions are well-established. rsc.orgresearchgate.net Both catalytic cycles typically begin with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. dntb.gov.ua

Suzuki-Miyaura Mechanism:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound to form an arylpalladium(II) iodide complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the iodide. This step is facilitated by a base, which activates the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Sonogashira Mechanism:

Oxidative Addition: Similar to the Suzuki reaction, the cycle starts with the oxidative addition of the C-I bond to the Pd(0) catalyst.

Transmetalation: This step involves a parallel copper cycle. The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination: The aryl and alkynyl groups on the palladium center are reductively eliminated to yield the final product and regenerate the Pd(0) catalyst. rsc.org

For dihaloarenes like this compound, the reaction can proceed in a stepwise manner. The higher reactivity of the C-I bond compared to C-Br or C-Cl allows for selective mono-functionalization by controlling the stoichiometry and reaction conditions, followed by a second coupling to introduce a different group if desired.

Nucleophilic Substitution and Aromatic Annulation Reactions

Beyond cross-coupling, the carbon-halogen bonds of this compound are susceptible to nucleophilic attack, particularly given the electron-withdrawing nature of the two nitrile groups which activate the aromatic ring.

Cascade Annulation Reactions for Expanded π-Systems

The 4,5-dialkynylphthalonitriles, synthesized via the Sonogashira coupling, are versatile precursors for creating larger, planar aromatic systems through cascade annulation reactions. A prominent example is the synthesis of naphthalocyanines, which are structural analogues of phthalocyanines with an extended π-system.

The tetramerization of a 4,5-dialkynylphthalonitrile derivative can lead to the formation of a naphthalocyanine macrocycle. This process often involves a complex sequence of intramolecular cyclization and intermolecular reactions, typically promoted by heat in the presence of a metal salt. These cascade reactions dramatically expand the conjugation, leading to materials with significantly red-shifted absorption spectra, a property highly desirable for applications such as photodynamic therapy and near-infrared absorbing dyes.

Introduction of Diverse Substituents via Carbon-Halogen Bond Reactivity

The iodine atoms of this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The two electron-withdrawing nitrile groups stabilize the negatively charged Meisenheimer complex intermediate, facilitating the substitution.

This reactivity allows for the introduction of a wide range of substituents, including alkoxy, aryloxy, and thioalkoxy groups. For instance, reaction with phenols or thiols in the presence of a base like potassium carbonate can yield the corresponding 4,5-diaryloxy- or 4,5-bis(arylthio)phthalonitriles. These reactions are fundamental for synthesizing phthalocyanine (B1677752) precursors with tailored solubility and electronic properties. The reactivity of dihalophthalonitriles towards nucleophiles is a well-established method for creating a diverse library of phthalocyanine building blocks. researchgate.net

Post-Coupling Functional Group Interconversions

Catalytic Hydrogenation of Alkynyl Moieties

The conversion of 4,5-dialkynylphthalonitrile derivatives to their corresponding 4,5-dialkylphthalonitriles can be achieved through complete catalytic hydrogenation. This transformation is critical for accessing phthalonitrile (B49051) precursors with saturated hydrocarbon chains, which can influence the solubility and self-assembly behavior of the resulting phthalocyanines.

The complete reduction of the alkyne's two π-bonds is typically accomplished using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). mdpi.comnih.govresearchgate.net These reactions are generally carried out under an atmosphere of hydrogen gas (H₂). The process involves the addition of four hydrogen atoms across the triple bond, resulting in a fully saturated alkyl group.

A significant challenge in the hydrogenation of alkynyl-substituted phthalonitriles is the potential for the reduction of the nitrile (–C≡N) groups. Aromatic nitriles are susceptible to hydrogenation, which can lead to the formation of amines or complex mixtures. Therefore, achieving chemoselective hydrogenation of the alkynyl moiety while preserving the integrity of the two nitrile functionalities is a primary objective.

Research has demonstrated that modified palladium catalysts can exhibit high selectivity for the hydrogenation of other reducible functional groups in the presence of aryl nitriles. For instance, a palladium on carbon catalyst treated with ethylenediamine (B42938) has been shown to effectively catalyze hydrogenation reactions while leaving aryl nitrile groups intact. This suggests that careful selection and modification of the catalyst system are crucial for the successful and clean conversion of 4,5-dialkynylphthalonitriles to their dialkyl counterparts.

While specific literature detailing the catalytic hydrogenation of alkynyl groups directly on the this compound framework is not abundant, the general principles of alkyne hydrogenation provide a strong basis for this transformation. The reaction would typically proceed as follows: The 4,5-dialkynylphthalonitrile is dissolved in a suitable solvent, and a heterogeneous catalyst like Pd/C is added. The mixture is then subjected to a hydrogen atmosphere, often at elevated pressure, to facilitate the complete saturation of the triple bonds.

For partial hydrogenation to yield alkenes, more specialized catalysts are required. The use of Lindlar's catalyst, which is a palladium catalyst poisoned with lead acetate (B1210297) and quinoline, is a well-established method for the syn-addition of hydrogen to an alkyne, selectively producing a cis-alkene. mdpi.com This approach allows for the synthesis of 4,5-di(cis-alkenyl)phthalonitriles.

Conversely, to obtain trans-alkenes, a dissolving metal reduction is typically employed, using sodium or lithium metal in liquid ammonia. researchgate.net This method proceeds via a different mechanism involving a radical anion intermediate, leading to the thermodynamically more stable trans-alkene. mdpi.com

The successful application of these hydrogenation strategies to 4,5-dialkynylphthalonitrile derivatives provides a versatile platform for fine-tuning the properties of the resulting phthalonitrile precursors and, by extension, the phthalocyanines derived from them.

Table 1: Common Catalytic Systems for Alkyne Hydrogenation

| Desired Product | Catalyst System | Stereochemistry | Reference |

| Alkane | Pd/C, PtO₂, Raney Ni | Not applicable | mdpi.comnih.gov |

| cis-Alkene | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | syn-addition | mdpi.com |

| trans-Alkene | Na or Li in liquid NH₃ | anti-addition | researchgate.net |

| Alkane (Chemoselective) | Pd/C with ethylenediamine | Not applicable |

Advanced Spectroscopic and Structural Elucidation of 4,5 Diiodophthalonitrile Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. nih.gov These techniques are complementary, as some molecular vibrations that are active in IR spectroscopy are inactive in Raman and vice versa, a principle known as the mutual exclusion rule for centrosymmetric molecules. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. youtube.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Different functional groups absorb at characteristic frequencies, allowing for their identification within a molecule. youtube.comyoutube.com For derivatives of 4,5-diiodophthalonitrile, specific vibrational modes are of interest. For instance, the characteristic stretching vibration of the C-I bond is a key feature, often observed in the fingerprint region of the spectrum. researchgate.net In aromatic systems, C=C stretching vibrations within the phenyl rings typically appear in the 1600–1500 cm⁻¹ range. nih.gov The nitrile (C≡N) group, a defining feature of phthalonitriles, exhibits a strong and sharp absorption band, the position of which can be influenced by substituent effects.

Interactive Table: Characteristic FT-IR Absorptions

| Functional Group | Typical Wavenumber (cm⁻¹) | Description |

| C-I | ~500-600 | Carbon-Iodine stretch |

| C=C (aromatic) | ~1500-1600 | Aromatic ring stretching |

| C≡N (nitrile) | ~2220-2260 | Nitrile stretching |

| C-H (aromatic) | ~3000-3100 | Aromatic C-H stretch |

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. nih.gov It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. nih.gov For a molecule like this compound, Raman spectroscopy can provide complementary information to FT-IR. The number of expected vibrational modes can be determined based on the number of atoms (N) in the molecule (3N-6 for non-linear molecules). georgetown.edu Analysis of the Raman spectrum allows for the assignment of specific vibrational modes, such as ring stretching and deformation modes. nih.govnih.gov Theoretical calculations, often using density functional theory (DFT), can be employed to simulate the vibrational spectra and aid in the assignment of experimental bands. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. libretexts.org

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. libretexts.orgmnstate.edu The chemical shift (δ) of a proton is influenced by the electron density around it. chemistrysteps.com In this compound, the aromatic protons would appear in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org The chemical shifts of carbon atoms are spread over a much wider range (0-220 ppm) than proton shifts, which often allows for the resolution of individual carbon signals even in complex molecules. libretexts.orgoregonstate.edu The carbon atoms attached to the electronegative iodine atoms and the electron-withdrawing nitrile groups in this compound would be expected to be significantly deshielded. Quaternary carbons, those not bonded to any hydrogens, typically show weaker signals. oregonstate.eduyoutube.com The nitrile carbon itself would appear at a characteristic downfield shift. youtube.com

Interactive Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (aromatic) | ~7.5 - 8.5 | Singlet | The two aromatic protons are chemically equivalent. |

| ¹³C (C-I) | ~90 - 100 | Singlet | Deshielded by the iodine atom. |

| ¹³C (C-CN) | ~115 - 125 | Singlet | Deshielded by the nitrile group. |

| ¹³C (aromatic CH) | ~130 - 140 | Singlet | Typical aromatic carbon chemical shift. |

| ¹³C (C≡N) | ~110 - 120 | Singlet | Characteristic chemical shift for a nitrile carbon. |

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed picture of molecular connectivity. harvard.eduwikipedia.orgmnstate.edu

The Heteronuclear Single Quantum Coherence (HSQC) experiment shows correlations between protons and directly attached carbons. wikipedia.orgcolumbia.edunih.gov This is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. nih.gov

Mass Spectrometric Analyses for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. tutorchase.com It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. tutorchase.comacdlabs.com

Upon ionization in the mass spectrometer, the molecular ion (the parent ion) can break apart into smaller, charged fragments. tutorchase.comlibretexts.org The pattern of these fragments is often unique to a particular molecule and can be used to deduce its structure. The stability of the resulting fragments influences the fragmentation pathway. tutorchase.com For this compound, common fragmentation patterns could involve the loss of iodine atoms or the nitrile groups. The presence of iodine's characteristic isotopic pattern would also be evident in the mass spectrum. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound. rsc.org

X-ray Crystallography for Solid-State Structural Determination

The precise arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a material. X-ray crystallography stands as the definitive method for elucidating these three-dimensional structures. For derivatives of this compound, this technique provides critical insights into their molecular geometry and the non-covalent interactions that govern their crystal packing, which in turn influence their potential applications in materials science.

Single Crystal X-ray Diffraction of this compound Derivatives

A notable study in the field is the crystal engineering of iodophthalonitrile derivatives, where the single crystal structure of this compound was determined. The analysis revealed that this compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data provides a foundational understanding of the molecule's solid-state conformation.

Below is a table summarizing the key crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₈H₂I₂N₂ |

| Formula Weight | 379.92 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.356(1) |

| b (Å) | 7.378(1) |

| c (Å) | 15.556(3) |

| α (°) | 90 |

| β (°) | 100.34(1) |

| γ (°) | 90 |

| Volume (ų) | 943.4(3) |

| Z | 4 |

| Density (calculated) | 2.674 g/cm³ |

| Absorption Coefficient | 6.942 mm⁻¹ |

| F(000) | 688 |

This data is based on the findings reported in the study of halogen bonding in iodophthalonitrile derivatives.

The bond lengths and angles within the this compound molecule are also revealed through SC-XRD, confirming the aromatic nature of the phthalonitrile (B49051) core and the covalent linkages to the iodine and cyano substituents.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound is not solely defined by its molecular structure but also by the intricate network of intermolecular interactions that dictate how the molecules arrange themselves in the crystal lattice. A detailed analysis of the crystal packing reveals the significant role of halogen bonding.

In the crystal structure of this compound, the molecules are organized into a triple helix spiral staircase structure. This unique arrangement is primarily driven by halogen bonds, where the iodine atoms act as halogen bond donors and the nitrogen atoms of the cyano groups act as acceptors. Specifically, unusual bifurcated asymmetric halogen bonds are observed.

The key intermolecular interactions are summarized in the table below:

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (D-H···A °) |

| Halogen Bond (I···N) | I1 | N2 | 3.085 | 170.4 |

| Halogen Bond (I···N) | I2 | N1 |

Applications of 4,5 Diiodophthalonitrile in Advanced Materials and Synthetic Chemistry

Precursors for Macrocyclic Organic Semiconductors

4,5-Diiodophthalonitrile is a key precursor for the synthesis of complex macrocyclic compounds like phthalocyanines and subphthalocyanines. The presence of iodine atoms on the benzene (B151609) ring of the phthalonitrile (B49051) unit provides a versatile handle for further functionalization and influences the electronic properties of the resulting macrocycles.

Phthalocyanine (B1677752) (Pc) Synthesis and Functionalization

Phthalocyanines are large, aromatic macrocycles that can chelate a wide variety of metal ions in their central cavity. The synthesis of phthalocyanines from this compound typically involves a cyclotetramerization reaction, where four phthalonitrile units condense around a metal salt or in the presence of a strong base to form the macrocyclic ring. The resulting tetraiodinated phthalocyanines can then be used as is or further modified.

The position of substituents on the phthalocyanine macrocycle has a profound impact on its photophysical properties. Theoretical studies on zinc phthalocyanine (ZnPc) derivatives have shown that the substitution pattern significantly affects the absorption spectra. rsc.orgresearchgate.net The introduction of iodine atoms at the peripheral positions (positions 2, 3, 9, 10, 16, 17, 23, and 24) of the phthalocyanine ring, as would be the case when starting from this compound, is known to induce a red-shift in the Q-band absorption compared to their non-iodinated counterparts. researchgate.net This shift is proportional to the number of iodine atoms introduced. researchgate.net

The nature of the substituent also plays a critical role. While electron-donating groups generally cause a red-shift in the Q-band, the effect of halogens like iodine is more complex, involving both electronic and steric factors.

Table 1: Calculated Absorption Maxima (λmax) for Selected Zinc Phthalocyanine Derivatives

| Compound | Substituent | Position | Calculated λmax (nm) |

| ZnPc | None | - | 672 |

| ZnPc(I)4 | Iodine | Peripheral | Not specified |

| ZnPc(SR)8 | Thioether | Peripheral | Red-shifted |

Note: Specific experimental data for tetraiodo-substituted phthalocyanines derived from this compound is limited in publicly available literature. The table reflects general trends observed in substituted phthalocyanines.

The presence of heavy atoms like iodine in the phthalocyanine macrocycle has a significant impact on the excited state dynamics, a phenomenon known as the "heavy-atom effect". This effect enhances spin-orbit coupling, which facilitates intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). rsc.orghrpub.org

As a consequence, the fluorescence quantum yield (ΦF), which is the efficiency of light emission from the S₁ state, is expected to be lower in iodinated phthalocyanines compared to their non-halogenated analogues. acs.org Conversely, the quantum yield of triplet state formation (ΦT) is expected to be higher. rsc.org These enhanced triplet state properties are highly desirable for applications such as photodynamic therapy, where the triplet state of the photosensitizer is responsible for generating cytotoxic singlet oxygen.

Theoretical studies on iodinated ZnPc derivatives have shown a significant enhancement in spin-orbit coupling values with the introduction of iodine atoms, supporting the expectation of higher triplet quantum yields. rsc.orgresearchgate.net

Table 2: Theoretical Photophysical Properties of Iodinated Zinc Phthalocyanine Derivatives

| Compound | Number of Iodine Atoms | Singlet-Triplet Energy Gap (ΔES-T) | Spin-Orbit Coupling (SOC) | Expected Fluorescence Quantum Yield (ΦF) | Expected Triplet Quantum Yield (ΦT) |

| ZnPc | 0 | Base Value | Base Value | High | Low |

| ZnPc(I)n | n | Slightly Modified | Enhanced | Lower | Higher |

The electrochemical properties of phthalocyanines are crucial for their application in organic electronics, such as in transistors and solar cells. The introduction of iodine atoms onto the phthalocyanine periphery influences the redox potentials of the macrocycle. The electron-withdrawing nature of iodine is expected to make the phthalocyanine ring easier to reduce and harder to oxidize.

Studies on lutetium phthalocyanines bearing iodine groups have demonstrated the influence of these substituents on the electrochemical and electrochromic properties of the resulting complexes. acs.org The introduction of iodine atoms generally leads to a positive shift in the oxidation potentials and a less negative shift in the reduction potentials compared to the unsubstituted parent compound. This indicates that the iodinated phthalocyanines are more resistant to oxidation and more susceptible to reduction.

Table 3: General Trends in Redox Potentials of Iodinated Phthalocyanines

| Redox Process | Effect of Iodine Substitution |

| Oxidation | Potentials shift to more positive values |

| Reduction | Potentials shift to less negative values |

Note: This table reflects general trends observed for halogenated phthalocyanines. acs.org Specific values for derivatives of this compound would depend on the central metal ion and other substituents.

Boron Subphthalocyanine (SubPc) Derivatization

Boron subphthalocyanines (SubPcs) are another class of macrocyclic compounds that can be synthesized from phthalonitrile precursors. They are composed of three isoindole units fused around a central boron atom, resulting in a non-planar, cone-shaped structure. rsc.org This unique geometry, combined with their strong absorption and emission properties, makes them promising materials for organic electronics, including solar cells and light-emitting diodes. researchgate.netnih.gov

The optical and electronic properties of subphthalocyanines can be finely tuned by introducing substituents at both the peripheral positions of the macrocycle and the axial position of the central boron atom. researchgate.net While no specific reports on the synthesis of subphthalocyanines from this compound were found, the general principles of substituent effects can be applied.

Peripheral substitution with electron-withdrawing groups like iodine would be expected to red-shift the absorption spectrum and influence the energy levels of the molecule. Axial substitution on the boron atom also provides a powerful tool for modulating the photophysical and electrochemical properties of the SubPc core. For instance, the nature of the axial ligand can significantly impact the fluorescence quantum yield and the redox potentials of the subphthalocyanine.

The combination of peripheral iodination, achieved through the use of this compound, and subsequent axial functionalization would offer a versatile strategy for designing novel subphthalocyanine-based materials with tailored properties for specific applications.

Building Blocks for Organic Electronic and Optoelectronic Materials

This compound serves as a crucial precursor for the synthesis of larger, π-conjugated systems, particularly metallophthalocyanines. The cyclotetramerization of four phthalonitrile units in the presence of a metal salt yields the robust and electronically active phthalocyanine macrocycle. By starting with this compound, chemists can produce octaiodinated phthalocyanines. The iodine substituents significantly influence the electronic properties, solubility, and solid-state packing of the resulting phthalocyanine, which are critical factors for its performance in electronic devices. Furthermore, the iodine atoms can be subsequently replaced through various cross-coupling reactions to introduce other functional groups, allowing for extensive tuning of the final material's properties.

Phthalocyanine derivatives are employed as robust emitters in organic light-emitting diodes (OLEDs), particularly for the red and near-infrared (NIR) regions of the spectrum. While direct data on OLEDs using phthalocyanines derived specifically from this compound is limited, the performance of analogous functionalized phthalocyanines highlights their potential. For instance, silicon phthalocyanines (SiPcs) have been successfully used as dopant red emitters. rsc.org In solution-processed devices using a polyfluorene host, these SiPc dopants lead to narrow electroluminescence spectra (around 20 nm full-width at half-maximum) near 700 nm. rsc.org Optimization of these devices has resulted in external quantum efficiencies reaching up to 2.5%, demonstrating that phthalocyanine structures are promising candidates for creating efficient, high-purity red emitters for OLED applications. rsc.org The ability to functionalize the periphery of the phthalocyanine ring, a process enabled by precursors like this compound, is key to tuning their emission characteristics and processability.

Table 1: Performance of Representative Phthalocyanine-Based OLEDs

| Emitter Type | Host Matrix | Emission Peak (nm) | External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| Silicon Phthalocyanine (SiPc) | Polyfluorene | ~700 | up to 2.5% | rsc.org |

In the field of solar energy, phthalocyanines are valued for their strong light absorption in the visible and NIR regions. Iodinated phthalocyanines, which can be synthesized from this compound, are of particular interest. Theoretical studies suggest that iodinated aluminum-based phthalocyanines could be highly effective sensitizers in dye-sensitized solar cells (DSSCs). nih.gov The presence of iodine can help reduce the intermolecular π-stacking interactions, which mitigates the undesirable aggregation of the dye on the semiconductor surface. nih.gov This, combined with favorable frontier orbital energy levels, creates an excellent balance for both electron injection and dye regeneration, which are critical processes for efficient solar cell operation. nih.gov

Experimental work on related zinc phthalocyanine (ZnPc) derivatives in DSSCs has yielded significant results. After systematic optimization of device parameters such as layer thickness and defect density, power conversion efficiencies (PCE) of up to 9.81% have been achieved for devices using a ZnPc:PC70BM blend. mdpi.com In another configuration, p-i-n type solar cells using a PdPc/ZnPc:C60 structure reached a PCE of 3.7%. elsevierpure.com These findings underscore the potential of phthalocyanine-based systems, accessible from precursors like this compound, in developing efficient organic solar cells.

Table 2: Performance Data for Representative Phthalocyanine-Based Organic Solar Cells

| Device Structure / Sensitizer | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |

|---|---|---|---|---|---|

| Optimized ZnPc:PC70BM DSSC | - | - | - | 9.81 | mdpi.com |

| PdPc/ZnPc:C60/C60 p-i-n cell | - | - | - | 3.7 | elsevierpure.com |

| ZnPc/ZnPc:C60/C60 p-i-n cell | - | - | - | 3.2 | elsevierpure.com |

The performance of organic field-effect transistors (OFETs) relies heavily on the charge carrier mobility of the semiconductor used. The ordered packing of molecules in the solid state is crucial for efficient charge transport. rsc.org Phthalocyanines are widely studied in this context. While data for transistors based explicitly on derivatives of this compound are not available, results from copper phthalocyanine (CuPc) OFETs illustrate the material class's capabilities.

A significant challenge in OFETs is the presence of trap states at the semiconductor-insulator interface, which can hinder charge transport. Research has shown that passivating the silicon dioxide gate insulator with a highly crystalline layer of tetratetracontane (B166393) (TTC) can dramatically improve device performance. uni-tuebingen.de This passivation layer not only removes electron traps but also acts as a template, promoting a more ordered growth of the CuPc film. uni-tuebingen.de This improved crystallinity leads to a substantial increase in charge carrier mobility. For CuPc-based OFETs on a TTC passivation layer, electron mobilities have been recorded as high as 5.8 x 10⁻³ cm²/V·s, a value comparable to that of single-crystal devices. uni-tuebingen.de This demonstrates that with appropriate device engineering, phthalocyanine films can support high charge mobility, a property that can be fine-tuned through peripheral functionalization enabled by precursors like this compound.

Table 3: Charge Carrier Mobility in Copper Phthalocyanine (CuPc) FETs

| Device Configuration | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Reference |

|---|---|---|---|

| CuPc on PMMA passivation layer | ~1 x 10⁻⁴ | ~1.4 x 10⁻⁵ | uni-tuebingen.de |

Development of Functional Polycyclic Aromatic Systems and Graphene Nanoribbons (GNRs)

The bottom-up synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and atomically precise graphene nanoribbons (GNRs) often relies on the use of halogenated molecular precursors. acs.orgnih.gov On-surface synthesis, a key technique in this field, involves depositing these precursors onto a catalytic metal surface (e.g., gold, silver, copper) and then using heat to induce a sequence of reactions. acs.orgnih.gov

The process typically begins with the cleavage of the carbon-halogen bond to form highly reactive radical species. acs.org These radicals then polymerize through intermolecular coupling reactions, such as the Ullmann coupling. acs.org A final annealing step at a higher temperature induces intramolecular cyclodehydrogenation, which planarizes the polymer chains into the final, fully aromatic GNR or large PAH structure. researchgate.net

As a di-iodinated aromatic molecule, this compound is an ideal candidate precursor for such bottom-up strategies. The two iodine atoms provide the necessary reactive sites for polymerization, while the phthalonitrile core can be incorporated into the final structure, yielding nitrogen-doped PAHs or GNRs. This doping is a powerful method for tuning the electronic properties, such as the bandgap and charge carrier type, of the resulting nanomaterial. The use of halogenated precursors like 10,10′-dibromo-9,9′-bianthryl to create GNRs is well-established, and by extension, this compound offers a pathway to novel, functional carbon nanostructures. nih.govresearchgate.net

Utilization in Supramolecular Chemistry and Crystal Engineering

Beyond covalent synthesis, this compound is a powerful tool in crystal engineering, where non-covalent interactions are used to direct the assembly of molecules into highly ordered solid-state architectures. The key features of the molecule for this purpose are its iodine atoms, which act as halogen bond (XB) donors, and its nitrile groups, which act as XB acceptors. Current time information in Bangalore, IN.

A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the lone pair of electrons on a nitrogen atom. Current time information in Bangalore, IN. In the case of this compound, X-ray analysis has revealed that these specific I···N halogen bonds are the dominant force dictating its crystal packing. These interactions guide the molecules to self-assemble into a remarkable and complex supramolecular structure: a triple helix spiral staircase. Current time information in Bangalore, IN. This intricate arrangement, formed purely through non-covalent forces, highlights the precision with which molecular-level information encoded in this compound can be translated into macroscopic order. The study of such halogen-bonded systems provides fundamental insights into molecular recognition and serves as a basis for the rational design of new materials with tailored solid-state structures and properties. Current time information in Bangalore, IN.

Emerging Research Directions and Future Perspectives for 4,5 Diiodophthalonitrile

Exploration of Novel Derivatization Pathways and Reaction Methodologies

The presence of two reactive iodine atoms and two nitrile functional groups on the 4,5-diiodophthalonitrile scaffold opens up a plethora of possibilities for creating a diverse range of derivatives. The electron-withdrawing nature of the nitrile groups can influence the reactivity of the C-I bonds, making this compound a unique substrate for various organic reactions.

Key to unlocking the potential of this compound is the exploration of modern cross-coupling reactions. The Sonogashira and Suzuki-Miyaura coupling reactions, which are powerful methods for forming carbon-carbon bonds, are particularly promising. wikipedia.orgorganic-chemistry.org The reactivity of aryl iodides in these palladium-catalyzed reactions is typically high, suggesting that this compound would be an excellent substrate. wikipedia.org For instance, the Sonogashira coupling could be employed to introduce alkyne functionalities, which are valuable for constructing complex molecular architectures and for applications in materials science. researchgate.netyoutube.com Research on the regioselective Sonogashira cross-coupling of polyhalogenated arenes indicates that selective mono- or di-alkynylation of this compound could be achievable under carefully controlled conditions. rsc.org

Similarly, the Suzuki-Miyaura coupling offers a pathway to introduce a wide variety of aryl and heteroaryl substituents. acs.orgharvard.edu The reaction of diiodobenzenes with arylboronic acids has been shown to lead to double coupling products, even with a stoichiometric excess of the diiodobenzene, highlighting the potential for the synthesis of fully substituted phthalonitrile (B49051) derivatives. acs.org

Beyond C-C bond formation, nucleophilic aromatic substitution (SNAr) reactions present another avenue for derivatization. While aromatic rings are generally nucleophilic, the presence of strong electron-withdrawing groups, such as the two nitrile groups in this compound, can activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.comlibretexts.org This allows for the displacement of the iodide ions by a variety of nucleophiles, including amines, alkoxides, and thiolates. rsc.org The reactivity in SNAr reactions is often enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, a condition met in this molecule. wikipedia.orglibretexts.org The self-condensation of phthalonitriles, often initiated by a nucleophilic attack, is a widely used method for synthesizing phthalocyanines, and the electronic character of the substituents can regulate the reactivity. rsc.org

The following table summarizes potential derivatization pathways for this compound based on established reaction methodologies for analogous compounds.

| Reaction Type | Reagents and Conditions | Potential Products | Key Advantages |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, amine base | Alkynyl-substituted phthalonitriles | Formation of C(sp)-C(sp²) bonds, access to linear, rigid structures. |

| Suzuki-Miyaura Coupling | Arylboronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Aryl-substituted phthalonitriles | High functional group tolerance, formation of biaryl structures. |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., amines, alkoxides, thiolates), polar aprotic solvent | Amino-, alkoxy-, or thio-substituted phthalonitriles | Introduction of heteroatom functionalities, potential for high regioselectivity. |

Advanced Applications in Responsive Materials and Sensing Technologies

The derivatives of this compound are promising candidates for the development of advanced responsive materials and chemical sensors. The introduction of specific functional groups through the derivatization pathways described above can impart sensitivity to various external stimuli such as light, pH, and the presence of specific analytes.

For instance, the incorporation of azobenzene (B91143) moieties via coupling reactions could lead to photo-responsive materials. nih.govnih.govresearchgate.net Azobenzene and its derivatives are well-known for their reversible trans-cis photoisomerization, which can induce significant changes in the material's properties at the macroscopic level. Halogen bonding interactions in azobenzene derivatives have been shown to play a role in the formation of smart materials. nih.gov

Furthermore, the integration of this compound derivatives into polymer matrices could yield stimuli-responsive polymer thin films. mit.edu These films can be designed to respond to changes in their environment, making them suitable for applications in areas such as controlled drug release and smart coatings. The synthesis of polymers from functionalized phthalonitrile precursors has been explored for creating high-performance materials. acs.org

In the realm of sensing technologies, the unique electronic and structural features of this compound derivatives can be harnessed for the detection of various chemical species. The presence of iodine atoms themselves can be a basis for sensing, as iodinated compounds are used in various sensing applications, including medical imaging contrast agents and dedicated iodine sensors. rsc.orguwaterloo.ca Covalent organic frameworks have been utilized for the direct electrical sensing of iodine gas. mdpi.com Moreover, the introduction of specific receptor units onto the phthalonitrile core can lead to highly selective and sensitive sensors for ions and small molecules. For example, fluorescent sensors for iodide have been developed based on the nucleophilic addition of iodide to a cyanovinyl segment in a donor-acceptor luminophore. nih.gov Mechanically-treated carbon nanofibers have also shown promise as iodide-selective electrodes. mdpi.com

The potential applications are summarized in the table below:

| Application Area | Design Strategy | Underlying Principle | Potential Impact |

| Photo-responsive Materials | Incorporation of photochromic units (e.g., azobenzene) | Reversible photoisomerization leading to changes in conformation and properties. | Development of light-controlled switches, actuators, and smart surfaces. |

| pH-Sensitive Materials | Attachment of acidic or basic functional groups | Protonation/deprotonation events causing changes in solubility, color, or fluorescence. | Creation of sensors for biological and environmental monitoring. |

| Chemical Sensors | Functionalization with specific recognition moieties | Selective binding of analytes leading to a measurable optical or electrical signal. | Fabrication of highly selective and sensitive devices for healthcare and environmental analysis. |

Integration into Hybrid Organic-Inorganic Architectures

The creation of hybrid organic-inorganic materials offers a powerful strategy to combine the desirable properties of both material classes, such as the processability and functionality of organic molecules with the robustness and unique electronic or optical properties of inorganic components. This compound and its derivatives are excellent candidates for integration into such hybrid architectures.

One promising approach involves the use of functionalized phthalonitriles as organic linkers in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The nitrile groups can coordinate to metal centers, while the iodo-substituents can serve as handles for post-synthetic modification, allowing for the introduction of additional functionalities within the porous framework.

Another avenue is the covalent grafting of this compound derivatives onto the surface of inorganic nanoparticles or substrates. This can be achieved through reactions involving the iodine atoms or by first converting them to other reactive groups. Such surface modification can be used to tune the interfacial properties of materials, for example, to improve the dispersion of nanoparticles in a polymer matrix or to create a specific recognition layer on a sensor surface. The synthesis of hybrid materials can be achieved through various methods, including sol-gel processes and the sequential adsorption of layers. nih.gov

The development of silicon-containing phthalonitrile resins is an example of creating organic-inorganic hybrid materials with enhanced thermal and oxidative stability. vt.edu These hybrid materials can find applications in high-performance composites for the aerospace and electronics industries. researchgate.net

| Hybrid Architecture | Synthetic Approach | Key Features and Potential Applications |

| Metal-Organic Frameworks (MOFs) | Use of derivatized phthalonitriles as organic linkers. | High porosity, tunable properties, applications in gas storage, separation, and catalysis. |

| Surface-Modified Nanoparticles | Covalent attachment of derivatives to nanoparticle surfaces (e.g., silica, gold). | Enhanced dispersibility, tailored surface chemistry, applications in nanocomposites, and targeted drug delivery. |

| Hybrid Polymer Composites | Incorporation into inorganic-organic polymer networks. | Improved thermal stability, mechanical strength, and oxidative resistance. Applications in aerospace and electronics. |

Computational Design and Predictive Modeling of New this compound Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new functional materials. For this compound, computational methods can provide valuable insights into its reactivity, electronic structure, and the properties of its derivatives, thereby guiding synthetic efforts and accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the geometric and electronic properties of this compound and its derivatives. nih.govresearchgate.netresearchgate.netnih.gov Such studies can help in understanding the influence of different substituents on the electronic structure, frontier molecular orbital energies (HOMO-LUMO gap), and spectroscopic properties. This information is crucial for designing molecules with specific optical and electronic characteristics for applications in organic electronics and photonics.

Furthermore, computational models can be used to predict the regioselectivity and feasibility of various derivatization reactions. For instance, models can predict the most likely sites for electrophilic or nucleophilic attack, helping to design reaction conditions that favor the desired product. nih.govacs.orgrsc.orgamazonaws.com Machine learning models are also emerging as powerful tools for predicting reaction outcomes and identifying promising candidate molecules for specific applications. acs.org

Predictive modeling can also be used to simulate the interactions of this compound derivatives with other molecules or surfaces, which is essential for designing effective sensors and understanding the behavior of hybrid materials. By simulating the binding of analytes to a functionalized phthalonitrile, for example, it is possible to estimate the sensitivity and selectivity of a potential sensor before its synthesis.

| Computational Method | Information Obtained | Impact on Research and Development |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, HOMO-LUMO energies, vibrational frequencies, and NMR chemical shifts. | Rational design of molecules with tailored optoelectronic properties. |

| Reaction Pathway Modeling | Prediction of reaction barriers, transition states, and product distributions. | Guidance for optimizing synthetic routes and predicting regioselectivity. |

| Molecular Dynamics (MD) Simulations | Simulation of conformational dynamics and interactions with solvents or other molecules. | Understanding self-assembly processes and the behavior of derivatives in complex environments. |

| Machine Learning (ML) | Prediction of properties and reaction outcomes based on large datasets. | High-throughput screening of virtual libraries of derivatives to identify promising candidates for specific applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.